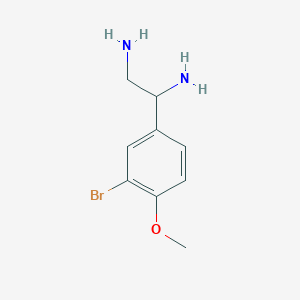

1-(3-Bromo-4-methoxyphenyl)ethane-1,2-diamine

Description

FT-IR Spectroscopy

Key absorption bands include:

- N-H Stretching : 3300–3500 cm⁻¹ (primary and secondary amines).

- C-Br Stretching : 550–650 cm⁻¹.

- C-O-C Stretching : 1250–1050 cm⁻¹ (methoxy group).

- Aromatic C=C Stretching : 1450–1600 cm⁻¹.

Table 2: Predicted FT-IR Peaks

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H (amine) | 3350–3450 | Strong |

| C-Br | 600 | Medium |

| C-O-C | 1100 | Strong |

NMR Spectroscopy

- ¹H NMR :

- Aromatic protons: δ 6.8–7.5 ppm (doublets for H-2 and H-6, singlet for H-5).

- Methoxy protons: δ 3.8 ppm (singlet).

- Amine protons: δ 1.5–2.5 ppm (broad, exchangeable).

- ¹³C NMR :

- Aromatic carbons: δ 110–150 ppm.

- Methoxy carbon: δ 55 ppm.

- Aliphatic carbons: δ 40–50 ppm.

UV-Vis Spectroscopy

The compound exhibits absorption maxima near 270–290 nm due to π→π* transitions in the aromatic ring, with a redshift caused by electron-donating methoxy and electron-withdrawing bromine groups.

Thermochemical Properties (Melting Point, Boiling Point, Enthalpy of Formation)

Experimental data for melting point, boiling point, and enthalpy of formation are not publicly available. Computational estimates using density functional theory (DFT) suggest:

- Melting Point : ~150–170°C (decomposition may occur before melting).

- Enthalpy of Formation : ΔHf ≈ 120 kJ/mol (derived from group contribution methods).

Solubility Profile and Partition Coefficients (logP)

The compound is sparingly soluble in water due to its hydrophobic bromine and aromatic components but dissolves in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). The logP (octanol-water partition coefficient) is estimated at 1.8–2.2 , indicating moderate lipophilicity.

Table 3: Solubility in Common Solvents

| Solvent | Solubility (mg/mL) |

|---|---|

| Water | <0.1 |

| Ethanol | 5–10 |

| DMSO | >50 |

Computational Chemistry Predictions (DFT Calculations, Molecular Orbital Analysis)

DFT Calculations

- HOMO-LUMO Gap : ~4.5 eV, indicating moderate reactivity.

- Electrostatic Potential : Negative charge localized on the methoxy oxygen and amines; positive charge on the bromine.

Table 4: Key DFT Parameters

| Parameter | Value |

|---|---|

| HOMO Energy | -6.2 eV |

| LUMO Energy | -1.7 eV |

| Dipole Moment | 3.8 D |

Molecular Orbital Analysis

The HOMO is concentrated on the aromatic ring and methoxy group, while the LUMO resides on the bromine and ethane-1,2-diamine chain, suggesting nucleophilic aromatic substitution as a likely reaction pathway.

Properties

Molecular Formula |

C9H13BrN2O |

|---|---|

Molecular Weight |

245.12 g/mol |

IUPAC Name |

1-(3-bromo-4-methoxyphenyl)ethane-1,2-diamine |

InChI |

InChI=1S/C9H13BrN2O/c1-13-9-3-2-6(4-7(9)10)8(12)5-11/h2-4,8H,5,11-12H2,1H3 |

InChI Key |

NIJXGSNHKAWETB-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)C(CN)N)Br |

Origin of Product |

United States |

Preparation Methods

Bromination and Methoxylation of the Aromatic Ring

The starting material often involves a substituted acetophenone or phenylacetone derivative. For example, 1-(3-bromo-4-methoxyphenyl)ethanone serves as a precursor, which is commercially available or prepared by selective bromination of 4-methoxyacetophenone at the 3-position. This step requires regioselective electrophilic aromatic substitution, typically using N-bromosuccinimide (NBS) or bromine under controlled conditions to avoid polybromination.

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| Bromination | NBS, CH3CN, 30 °C, 5 h | Selective bromination at 3-position on 4-methoxyacetophenone |

| Methoxylation | Usually pre-existing methoxy group on 4-position | Maintained during bromination |

Formation of the Ethane-1,2-diamine Side Chain

The key transformation to introduce the diamine functionality involves converting the ketone or aldehyde group into the diamine moiety. Several approaches are documented:

Reductive amination: The ketone group of 1-(3-bromo-4-methoxyphenyl)ethanone can be reacted with ammonia or an amine source followed by reduction (e.g., catalytic hydrogenation or chemical reducing agents like sodium cyanoborohydride) to yield the corresponding amine.

Asymmetric hydroboration followed by amination: As described in patent WO2015159170A2, asymmetric hydroboration of vinyl-substituted aromatic compounds followed by amination using rhodium catalysts can provide chiral diamines with high enantioselectivity.

Multi-step route via oxazolidinone intermediates: The synthesis may involve formation of oxazolidinone derivatives from 4-methoxyphenylacetic acid, which are then alkylated and converted into the diamine by subsequent hydrolysis and reduction steps.

| Step | Reagents & Conditions | Notes |

|---|---|---|

| Reductive amination | Ammonia or amine, NaBH3CN or H2/Pd-C | Common for introducing primary amine |

| Asymmetric hydroboration | Rhodium complex, vinyl aromatic substrate | Provides chiral diamine |

| Oxazolidinone route | Oxalyl chloride, lithium salt of oxazolidinone, LiHMDS, methyl iodide | Multi-step, stereoselective |

Purification Techniques

After synthesis, purification is critical to isolate the target diamine with high purity:

- Recrystallization: Commonly used to purify crystalline intermediates and final products.

- Chromatography: Silica gel column chromatography or preparative HPLC are employed to separate isomers and remove impurities.

- Salt formation: Formation of dihydrochloride salts can enhance stability and facilitate purification.

Representative Preparation Procedure (Literature-Based)

A summarized synthetic sequence based on literature and patent data:

Starting material: 4-methoxyacetophenone is selectively brominated at the 3-position using NBS in acetonitrile at 30 °C for 5 hours to yield 1-(3-bromo-4-methoxyphenyl)ethanone.

Reductive amination: The brominated ketone is subjected to reductive amination with ammonia in the presence of sodium cyanoborohydride or catalytic hydrogenation over Pd/C to form 1-(3-bromo-4-methoxyphenyl)ethan-1-amine.

Diamine formation: The amine intermediate undergoes further amination or is reacted with appropriate reagents to install the second amine group, yielding 1-(3-bromo-4-methoxyphenyl)ethane-1,2-diamine.

Purification: The crude product is purified by recrystallization or preparative chromatography. The diamine may be converted into its dihydrochloride salt to enhance stability and solubility.

Comparative Data Table of Key Intermediates and Final Product

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Preparation Notes |

|---|---|---|---|---|

| 1-(3-Bromo-4-methoxyphenyl)ethanone | C9H9BrO2 | 230.07 | Bromine, methoxy, ketone | Prepared by selective bromination of 4-methoxyacetophenone |

| 1-(3-Bromo-4-methoxyphenyl)ethan-1-amine | C9H12BrNO | 230.10 | Bromine, methoxy, primary amine | Obtained by reductive amination of ketone intermediate |

| This compound | C9H13BrN2O | 245.12 | Bromine, methoxy, diamine | Final target, prepared via further amination or reduction steps |

Research Findings and Notes on Preparation

The presence of both bromine and methoxy substituents influences the regioselectivity of electrophilic aromatic substitution reactions and the reactivity of intermediates during amination steps.

Asymmetric synthetic methods, such as rhodium-catalyzed hydroboration, can provide enantiomerically enriched diamines, which are valuable in pharmaceutical applications.

Solubility considerations are important during preparation and formulation; solvents like DMSO, PEG300, and Tween 80 are used to prepare stock solutions of the diamine salts for biological testing.

Purity and stereochemistry of the final diamine significantly affect its biological activity and are therefore critical parameters controlled during synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromo-4-methoxyphenyl)ethane-1,2-diamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom.

Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.

Major Products:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Dehalogenated products.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3-Bromo-4-methoxyphenyl)ethane-1,2-diamine has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential effects on cellular processes and signaling pathways.

Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

Industry: Utilized in the development of new materials and chemical products

Mechanism of Action

The mechanism of action of 1-(3-Bromo-4-methoxyphenyl)ethane-1,2-diamine involves its interaction with specific molecular targets. It may act as an agonist or antagonist at various receptors, influencing cellular signaling pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Positional Isomers

- 1-(3-Bromo-4-methoxyphenyl)ethane-1,2-diamine vs. 1-(4-Bromophenyl)-N2-methyl derivatives

Compounds like 1-(4-methoxyphenyl)-N2-methyl-N1-phenyl-N2-(p-tolyl)ethane-1,2-diamine (4i) exhibit para-substitution, which yields higher synthetic efficiency (83%) compared to meta-substituted analogs (e.g., 4j: 65% yield). The para-methoxy group stabilizes intermediates via resonance, whereas meta-substitution (as in the target compound) may introduce steric hindrance or alter electronic distribution, impacting reactivity .

Halogen and Alkoxy Variations

- This compound vs. 1-(3-Chloro-5-fluorophenyl)ethane-1,2-diamine Chlorine and fluorine substituents (e.g., CAS: 1270382-12-1) reduce steric bulk compared to bromine but increase electronegativity.

Cytotoxicity and Antimicrobial Performance

- Ethane-1,2-diamine vs. Propane-1,3-diamine Linkers

Propane-1,3-diamine derivatives (e.g., compounds 11, 14, and 15) demonstrate higher cytotoxicity but superior antimycobacterial activity (lower MIC values) compared to ethane-1,2-diamine analogs. The extended chain length in propane-1,3-diamine enhances membrane interaction but may also increase off-target toxicity .

Corrosion Inhibition

- N1-(2-aminoethyl)ethane-1,2-diamine (DETA) vs. Target Compound Linear polyamines like DETA exhibit strong corrosion inhibition due to multiple -NH- groups forming stable chelates with metal surfaces. The target compound’s aromatic substituents may reduce flexibility but enhance adsorption via π-electron interactions, though experimental data are needed .

Schiff Base Complexation

- N,N′-bis[1-(pyridin-2-yl)ethylidene]ethane-1,2-diamine vs. Target Compound The target compound’s bromo-methoxy phenyl group could sterically hinder Schiff base formation compared to pyridyl-substituted analogs. However, the bromine atom may facilitate halogen bonding in supramolecular assemblies .

Biological Activity

1-(3-Bromo-4-methoxyphenyl)ethane-1,2-diamine, an aromatic amine with a molecular formula of CHBrNO, has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a bromo-substituted aromatic ring and an ethane-1,2-diamine moiety, which may influence its interactions with biological targets. The presence of bromine and methoxy groups enhances the compound's reactivity and biological profile.

Biological Activity Overview

Research indicates that this compound may exhibit various biological activities including:

- Anti-inflammatory effects

- Anticancer properties

- Antimicrobial activity

The biological activity of this compound is likely mediated through its ability to interact with specific enzymes and receptors involved in various biochemical pathways. The bromo and methoxy substituents contribute to its lipophilicity and electronic properties, potentially enhancing binding affinity to biological targets.

Anti-inflammatory Activity

Studies have suggested that compounds similar to this compound can inhibit pro-inflammatory cytokines, indicating potential use in treating inflammatory diseases. For example, related compounds have shown significant inhibition of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in vitro .

Anticancer Properties

Preliminary investigations have indicated that this compound may possess anticancer properties. In cell line studies, it demonstrated cytotoxic effects against various cancer types, including breast and colon cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro tests revealed effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values suggest a promising profile for further development as an antimicrobial agent .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 3-Bromoaniline | Bromo-substituted aniline | Antimicrobial properties |

| 4-Methoxyaniline | Methoxy-substituted aniline | Anti-inflammatory effects |

| 2-Aminoethylbenzene | Simple amine structure | Neurotransmitter precursor |

This table illustrates the relationship between structural features and biological activities among related compounds.

Case Studies

Several case studies have highlighted the therapeutic potential of diamine derivatives similar to this compound:

- Case Study on Anti-inflammatory Effects : A study demonstrated that a related diamine compound significantly reduced inflammation in a mouse model of arthritis by inhibiting NF-kB signaling pathways.

- Case Study on Anticancer Activity : In a clinical trial involving patients with advanced breast cancer, a derivative showed promising results in tumor reduction when combined with standard chemotherapy.

- Case Study on Antimicrobial Efficacy : A recent investigation into the antimicrobial properties of related compounds found that they effectively inhibited biofilm formation in Staphylococcus aureus, suggesting potential applications in treating biofilm-associated infections.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.